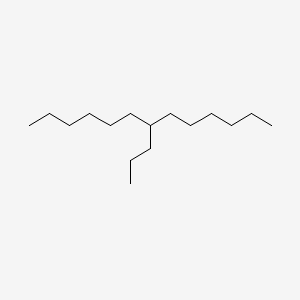![molecular formula C15H10ClNOS B13814583 6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one CAS No. 5858-08-2](/img/structure/B13814583.png)
6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one is a synthetic organic compound belonging to the benzo[b]thiophene family This compound is characterized by its unique structure, which includes a chloro, methyl, and phenylimino group attached to a benzo[b]thiophene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of (m-chlorophenylthio)acetone in hot polyphosphoric acid, which yields a mixture of 4-chloro- and 6-chloro-3-methylbenzo[b]thiophen . The reaction conditions often require precise temperature control and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and phenylimino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger cellular responses .
相似化合物的比较
Similar Compounds
- 4-Chloro-3-methylbenzo[b]thiophen
- 6-Chloro-3-methylbenzo[b]thiophen
- 4-Bromo-3-methylbenzo[b]thiophen
Uniqueness
6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylimino group differentiates it from other benzo[b]thiophene derivatives, potentially enhancing its biological activity and making it a valuable compound for research and development .
属性
CAS 编号 |
5858-08-2 |
|---|---|
分子式 |
C15H10ClNOS |
分子量 |
287.8 g/mol |
IUPAC 名称 |
6-chloro-4-methyl-2-phenylimino-1-benzothiophen-3-one |
InChI |
InChI=1S/C15H10ClNOS/c1-9-7-10(16)8-12-13(9)14(18)15(19-12)17-11-5-3-2-4-6-11/h2-8H,1H3 |
InChI 键 |
VQXISXFSVZOTDZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1C(=O)C(=NC3=CC=CC=C3)S2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


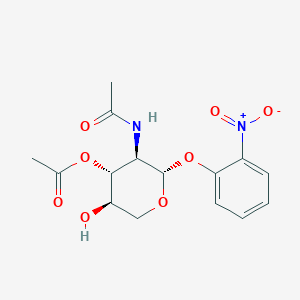
![Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13814508.png)
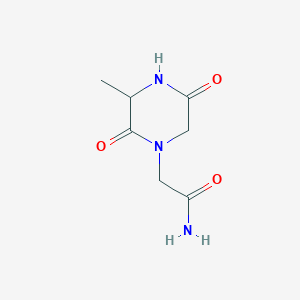
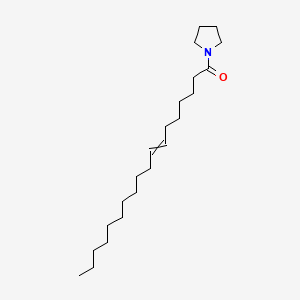
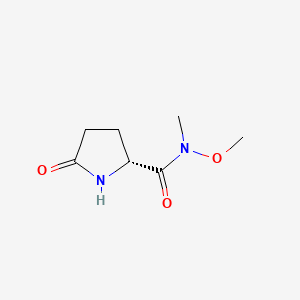
![Acetamide,2-cyano-2-[(2-allyloxy)imino]-](/img/structure/B13814560.png)
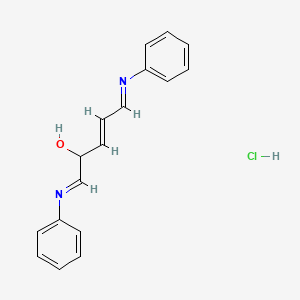
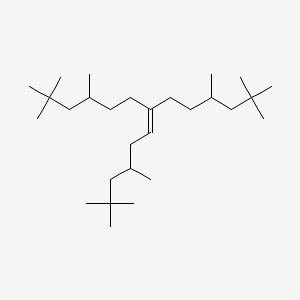
![methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3,3-dimethylbutanoate](/img/structure/B13814574.png)
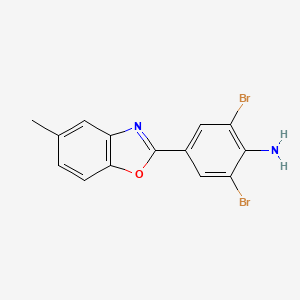
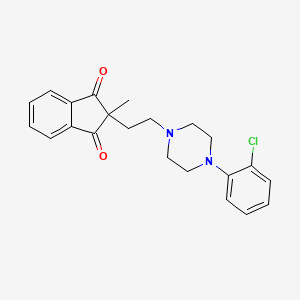
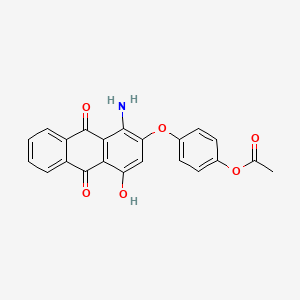
![2-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-5-chloro-benzoic acid](/img/structure/B13814597.png)
